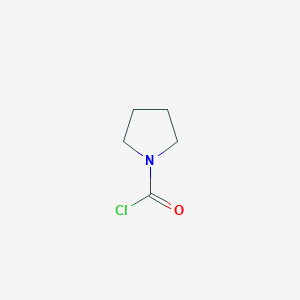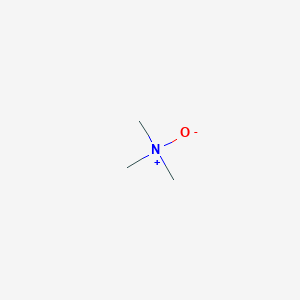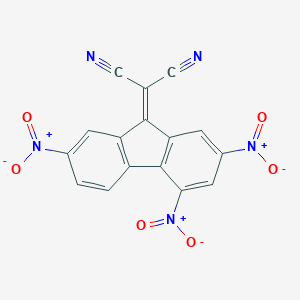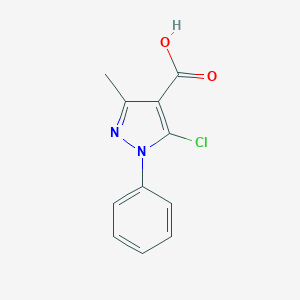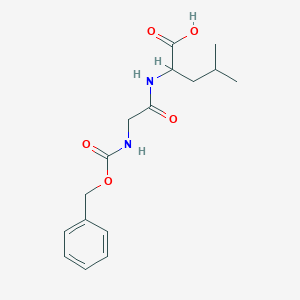
2,2'-Biphenyldiamine
Descripción general
Descripción
2,2'-Biphenyldiamine is a chemical compound that finds utility in the synthesis of various polymeric and small molecule compounds due to its bifunctional nature and aromatic structure. This compound serves as a precursor in the preparation of materials that exhibit desirable thermal, mechanical, and optical properties.
Synthesis Analysis
The synthesis of 2,2'-Biphenyldiamine-based compounds involves various chemical reactions, highlighting the versatility of this bifunctional amine. For instance, it has been utilized in the synthesis of high transparent polyimides containing pyridine and biphenyl units, where different diamine monomers, including derivatives of 2,2'-Biphenyldiamine, were successfully synthesized for the development of high-performance polymers with clarified structure-property relationships (Guan et al., 2015).
Molecular Structure Analysis
The molecular structure of 2,2'-Biphenyldiamine and its derivatives significantly influences the properties of the resulting materials. The torsional angles between the phenyl rings and the incorporation of different substituents can modify the polymer's characteristics. Research has shown that varying the configuration of diamine monomers affects the properties of rigid-rod polyimides derived from them, demonstrating the impact of molecular structure on material performance (Chuang et al., 1997).
Chemical Reactions and Properties
2,2'-Biphenyldiamine participates in a variety of chemical reactions, enabling the synthesis of complex architectures. For example, it is involved in the synthesis of dibenzo[d,f][1,3]diazepines through a reaction with 2-chloroacetic acid derivatives and elemental sulfur, showcasing its reactivity and utility in creating compounds with potential pharmacological properties (Tikhonova et al., 2019).
Aplicaciones Científicas De Investigación
Environmental Impact and Remediation Efforts
Polychlorinated Biphenyls (PCBs) and Environmental Concerns : PCBs, compounds related to biphenyldiamines in structure and use, have been widely studied for their persistence and toxicological effects in the environment. Research indicates that PCBs, once used for various industrial applications, have become environmental pollutants due to their stability and lipophilicity, leading to bioaccumulation and biomagnification in ecosystems. Efforts to remediate PCB-contaminated soils and sediments have explored technologies such as phytoremediation, microbial degradation, and advanced oxidation processes, reflecting a concerted effort to mitigate the environmental impact of these and related compounds (Jing et al., 2018).
Biodegradation of Aromatic Compounds : The biodegradation of aromatic compounds, including those structurally related to 2,2'-Biphenyldiamine, has been a subject of research due to the environmental persistence of these chemicals. Escherichia coli, among other microorganisms, has shown the ability to use aromatic compounds as carbon and energy sources, highlighting the potential for biological approaches to address pollution from aromatic compounds. This area of research underscores the broader applicability of microbial processes in the remediation of contaminated environments, offering insights into the mechanisms and efficacy of biodegradation pathways (Díaz et al., 2001).
Analytical Methods for Monitoring
- Advancements in Detection and Analysis : The development of sensitive, reliable, and cost-effective analytical methods for detecting PCBs and related compounds like 2,2'-Biphenyldiamine has been a significant focus of research. Techniques such as gas chromatography, mass spectrometry, and various biosensors have been refined to achieve lower detection limits and more accurate quantification of these pollutants in environmental samples. This work is crucial for monitoring the presence and concentrations of persistent organic pollutants, informing regulatory actions, and assessing the effectiveness of remediation efforts (El-Shahawi et al., 2010).
Propiedades
IUPAC Name |
2-(2-aminophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLGXWDGCVTMTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00163003 | |
| Record name | 2,2'-Biphenyldiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Biphenyldiamine | |
CAS RN |
1454-80-4 | |
| Record name | 2,2′-Diaminobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1454-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Biphenyldiamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001454804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Diaminobiphenyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99367 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-Biphenyldiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Biphenyldiamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-BIPHENYLDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DJ0J26MNW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


